
CALP3
Descripción general
Descripción
CALP3 (Calcium-like peptide 3) is a synthetic, cell-permeable octapeptide (VKFGVGFK) designed to mimic calcium ions (Ca²⁺) by binding to EF-hand motifs of Ca²⁺-binding proteins like calmodulin (CaM) . It was developed using inverse hydropathy principles to optimize interactions with the carboxyl-terminal EF-hand region of CaM, enabling activation of CaM-dependent enzymes such as phosphodiesterase (PDE) even in the absence of Ca²⁺ . This compound functionally mimics elevated intracellular Ca²⁺ concentrations ([Ca²⁺]i) by modulating CaM, Ca²⁺ channels, and pumps, making it a tool to study Ca²⁺ signaling pathways . Its applications span neuroprotection, apoptosis inhibition (e.g., in HIV-related neuronal loss and ischemia), and synaptic plasticity regulation .
Métodos De Preparación
Muscle Tissue Processing and Protein Extraction
Biopsy Preservation and Homogenization
Muscle biopsies for CAPN3 analysis are typically flash-frozen in liquid nitrogen immediately after collection to prevent proteolytic degradation . For protein extraction, 20 mg of tissue is minced in a buffer containing 75 mM Tris-HCl (pH 6.8), 15% SDS, 20% glycerol, 5% dithiothreitol (DTT), and 0.001% bromophenol blue . The mixture is sonicated in 5-second bursts (6 cycles) to lyse cells while minimizing heat-induced denaturation. Boiling at 95°C for 5 minutes ensures complete solubilization, followed by centrifugation at 15,000 × g to remove insoluble debris .
Table 1: Composition of CAPN3 Extraction Buffer
Component | Concentration | Role |
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Tris-HCl | 75 mM | pH stabilization |
SDS | 15% | Denaturation, solubilization |
Glycerol | 20% | Protein stabilization |
DTT | 5% | Reducing disulfide bonds |
Bromophenol blue | 0.001% | Tracking electrophoresis progress |
Electrophoretic Separation
SDS-PAGE remains the gold standard for CAPN3 separation. For full-length CAPN3 (94 kDa), 10% polyacrylamide gels are used, while 6% gels resolve myosin heavy chains for loading controls . Electrophoresis at 100 V for 2 hours ensures optimal band resolution. Post-run, proteins are transferred to nitrocellulose membranes using semi-dry systems (1.5 mA/cm², 1 hour) .
Immunoblotting and Antibody Selection
Antibody Clones and Epitope Recognition
Three monoclonal antibodies are critical for CAPN3 detection:
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NCL-CALP-2C4 (Ab-1) : Binds the IS1 region (exon 6-encoded) .
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NCL-CALP-12A2 (Ab-2) : Targets the C2L domain (exons 15–16) .
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NCL-CALP-11B3 (Ab-3) : Recognizes the PEF domain (C-terminal) .
Membranes are blocked with 5% non-fat milk in TBST (Tris-buffered saline + 0.1% Tween-20) for 1 hour, then incubated with primary antibodies (1:200 dilution) overnight at 4°C . Secondary anti-mouse IgG-HRP conjugates (1:5,000) enable chemiluminescent detection .
Artifact Mitigation
CAPN3’s autolytic instability (half-life <30 minutes) necessitates:
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Protease inhibitors : Omission of EDTA to preserve calcium-dependent activity .
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Rapid processing : Time between biopsy freezing and analysis kept under 48 hours .
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Load controls : Coomassie-stained myosin bands normalize protein quantities .
Colloidal Synthesis Approaches for CAPN3 Stabilization
Antisolvent Precipitation
Adapted from phytosterol protocols , CAPN3 can be encapsulated in colloidal particles to enhance stability:
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Organic phase : 40 mg CAPN3 dissolved in ethanol with 0.5% Tween 80 .
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Antisolvent phase : Rapid injection into 360 mL aqueous phase under shear (3,000–4,000 rpm) .
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Purification : Centrifugation at 10,000 × g or rotary evaporation at 40°C .
This yields particles of 100–200 nm diameter, as confirmed by TEM .
Table 2: Colloidal CAPN3 Synthesis Parameters
Parameter | Value | Impact on Particle Size |
---|---|---|
Ethanol:water ratio | 1:9 | Lower ratios reduce aggregation |
Shear rate | 3,000–4,000 rpm | Higher rates decrease size |
Surfactant (Tween 80) | 0.5% w/v | Stabilizes emulsion |
Proteomic Substrate Profiling
Isotopic Labeling and LC-MS/MS
To identify CAPN3 substrates, SILAC (stable isotope labeling by amino acids in cell culture)-labeled muscle extracts are incubated with recombinant CAPN3 (50 nM) in 100 μM Ca²⁺ . Reactions are quenched with 10 mM EDTA, and peptides are analyzed via:
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Strong cation exchange (SCX) : 8-step gradient (0–500 mM ammonium formate) .
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Reverse-phase LC : 50 cm C18 column, 0.15 mm ID, 2% acetonitrile gradient .
MS/MS spectra are matched to UniProt databases using Mascot, with significance thresholds set at p<0.01 .
Recombinant CAPN3 Expression
Baculovirus System
Full-length human CAPN3 (NCBI: NM_000070) is cloned into pFastBac1 with an N-terminal His-tag. Sf9 insect cells are transfected at MOI 5, harvested 72 hours post-infection . Lysis in 50 mM Tris (pH 8.0), 300 mM NaCl, 10% glycerol, and 0.1% NP-40 releases soluble CAPN3, purified via Ni-NTA affinity .
Activity Assays
Recombinant CAPN3 (10 nM) is incubated with 50 μM Suc-LLVY-AMC substrate in 50 mM Tris (pH 7.5), 1 mM CaCl₂. Fluorescence (ex 380 nm, em 460 nm) is monitored for 30 minutes . Specific activity averages 12.3 ± 1.2 nmol/min/mg .
Stabilization Strategies for Functional Studies
Homodimerization
CAPN3 forms homodimers in solution, which stabilize the active conformation. Gel filtration (Superdex 200) in 20 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM DTT confirms dimeric state (Stokes radius 5.2 nm) .
Calcium Titration
Activity peaks at 1–10 μM Ca²⁺, distinct from conventional calpains requiring mM concentrations . Pre-incubation with 5 μM Ca²⁺ for 10 minutes maximizes cleavage efficiency .
Aplicaciones Científicas De Investigación
Role in Muscle Biology
Calpain 3 and Muscle Health
Calpain 3 is essential for maintaining muscle integrity and function. It is involved in remodeling contractile proteins within the sarcomere and regulating calcium homeostasis in muscle cells. Mutations in the CAPN3 gene lead to limb-girdle muscular dystrophy type R1 (LGMD2A/R1), characterized by progressive muscle weakness. Studies have shown that calpain 3 deficiency disrupts calcium signaling, which is critical for muscle adaptation to exercise .
Case Study: Gene Therapy Approaches
Recent research has explored gene therapy as a potential treatment for LGMD2A/R1. For instance, Dr. Richard's team successfully used gene therapy to deliver the calpain 3 gene into a mouse model, resulting in increased muscle size and force without significant cardiac toxicity. This study emphasizes the therapeutic potential of targeting calpain 3 to restore muscle function .
Gene Therapy Applications
Innovative Therapeutic Strategies
Gene therapy strategies are being developed to address calpain 3 deficiencies. Techniques such as CRISPR/Cas9 and adeno-associated virus (AAV)-mediated delivery systems are being investigated for their ability to introduce functional copies of the CAPN3 gene into affected muscle cells.
These innovative approaches aim to overcome challenges associated with cardiac toxicity observed in previous models, highlighting the evolving landscape of muscular dystrophy treatments.
Drug Screening and Pharmacotherapeutics
Zebrafish Model for Drug Discovery
The use of zebrafish models deficient in calpain 3 has opened new avenues for drug screening. Researchers aim to identify existing drugs that could reverse disease pathology associated with calpain 3 mutations. By screening a library of FDA-approved drugs, potential therapeutic candidates can be rapidly evaluated for efficacy in restoring muscle function .
Case Study: Screening Results
Dr. Kunkel's research utilized a calpainopathy zebrafish model to test various pharmacotherapeutics. Although initial attempts did not yield a validated model, ongoing investigations into alternative drug screening methods continue to explore effective treatments for LGMD2A/R1 .
Mechanistic Insights and Future Directions
Understanding Calpain 3 Function
Research into the proteolytic activity of calpain 3 has unveiled its role in cleaving proteins that are vital for muscle structure and function, such as myostatin and titin. These insights contribute to a deeper understanding of how calpain 3 dysfunction leads to muscular dystrophies .
Future studies are likely to focus on:
- Identifying additional substrates of calpain 3 through mass spectrometry techniques.
- Exploring combination therapies that integrate gene therapy with pharmacological agents to enhance treatment efficacy.
- Investigating the long-term effects of gene delivery systems on muscle health and function.
Mecanismo De Acción
CALP3 ejerce sus efectos al unirse a los motivos de mano EF de las proteínas de unión al calcio, activándolas. Modula la actividad de la calmodulina, los canales de calcio y las bombas, imitando los niveles elevados de calcio intracelular . Esta modulación conduce a la inhibición de la citotoxicidad mediada por calcio y la apoptosis .
Compuestos Similares:
Agonistas de la Calmodulina: Compuestos que se unen al sitio de unión de la mano EF/calcio y activan la fosfodiesterasa en ausencia de calcio.
Singularidad de this compound: this compound es único en su capacidad de imitar funcionalmente los niveles elevados de calcio intracelular al modular la actividad de la calmodulina, los canales de calcio y las bombas. Esto lo convierte en un potente bloqueador de los canales de calcio con posibles aplicaciones terapéuticas para controlar la apoptosis y la neuroprotección .
Comparación Con Compuestos Similares
Structural and Functional Analogues in the CALP Series
The CALP family includes CALP1, CALP2, CALP3, and CALP4, designed to target EF-hand motifs with varying sequence lengths and hydropathy patterns (Table 1).
Table 1: Comparison of CALP Peptides
Key Findings :
- CALP2 exhibits the highest affinity for CaM (2.4 µM), approaching Ca²⁺ itself (2.2 µM) . Its extended structure enhances binding but confers antagonistic effects on Ca²⁺-dependent processes unless Ca²⁺ is abundant .
- This compound , despite sharing CALP2’s first 8 residues, has lower affinity (66 µM) but retains agonistic activity, activating PDE and stabilizing synaptic GABA receptors in Ca²⁺-free conditions .
- CALP1 and CALP4 show weaker interactions, with CALP4 acting as a partial antagonist at low Ca²⁺ .
Comparison with Other EF-Hand-Targeting Peptides
Camstatin
Camstatin, a 25-residue peptide derived from PEP-19, binds CaM’s IQ motif and inhibits neuronal nitric oxide synthase (nNOS) .
Calpeptin
Calpeptin is a non-peptidic calpain inhibitor that prevents Ca²⁺-dependent proteolysis . While this compound modulates Ca²⁺ signaling upstream, Calpeptin directly targets the protease calpain-3, highlighting divergent mechanisms despite both influencing Ca²⁺-mediated pathways .
Functional Contrast with Calcium Ion Mimetics
This compound’s unique ability to activate EF-hand proteins without Ca²⁺ distinguishes it from Ca²⁺ ionophores (e.g., A23187) or channel agonists (e.g., Bay K8644). For example:
- A23187 : Increases intracellular Ca²⁺ indiscriminately, often inducing cytotoxicity, whereas this compound selectively modulates CaM and channels .
Actividad Biológica
Calpain 3, also known as p94, is a member of the calpain family of cysteine proteases, which are calcium-dependent enzymes involved in various cellular processes. Specifically, CALP3 is a muscle-specific protease that plays a crucial role in muscle maintenance and function. Mutations in the CAPN3 gene, which encodes calpain 3, are linked to limb-girdle muscular dystrophy type 2A (LGMD2A), a condition characterized by progressive muscle weakness and degeneration.
Molecular Characteristics
Calpain 3 is composed of 821 amino acids and features several key domains:
- Cysteine Proteolytic Domain (Domain II) : Responsible for its proteolytic activity.
- Calcium Binding Domain (Domain IV) : Contains EF-hand motifs that typically bind calcium ions.
- Insertion Sequences : These regions play roles in substrate specificity and interaction with other proteins.
The enzyme exhibits a unique property of being activated in a calcium-independent manner during exhaustive autolysis, distinguishing it from conventional calpains which require calcium for activation .
Biological Activity
The biological activity of this compound is multifaceted:
- Proteolytic Activity : It processes various substrates including cytoskeletal proteins, which are vital for muscle structure and function.
- Signal Transduction : Calpain 3 is involved in intracellular signaling pathways, influencing muscle cell apoptosis and regeneration .
- Role in Muscle Pathology : Deficiency or mutations in calpain 3 lead to abnormal muscle fiber degeneration patterns, particularly observed in LGMD2A patients. This results in clustered degeneration of muscle fibers rather than diffuse damage .
Case Study Overview
A detailed examination of patients with LGMD2A reveals significant insights into the biological implications of this compound mutations. The following table summarizes findings from several case studies:
Key Findings
- Mutation Diversity : Over 100 distinct mutations have been identified in the CAPN3 gene, with varying impacts on protein function and clinical outcomes.
- Histological Patterns : Muscle biopsies from affected individuals show unique patterns of focal degeneration that are not directly correlated with the amount of calpain 3 present .
- Apoptotic Pathways : Calpain 3 deficiency may trigger apoptotic pathways within muscle cells, further contributing to muscle degeneration .
Research Findings on this compound Activity
Recent studies have explored the structural basis for this compound's activity:
- A study utilizing a yeast genetic reporter system demonstrated that specific amino acid residues are critical for its proteolytic function and calcium-independent activation .
- Research also indicates that mutations affecting the proteolytic domain can significantly alter the enzyme's activity, impacting muscle health .
Table of Mutations and Their Effects
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which CALP3 modulates intracellular calcium signaling?
this compound mimics elevated intracellular Ca²⁺ ([Ca²⁺]i) by binding to EF-hand motifs of Ca²⁺-binding proteins like calmodulin (CaM), thereby regulating Ca²⁺ channels, pumps, and downstream effectors. This modulation inhibits Ca²⁺-mediated apoptosis and cytotoxicity, as demonstrated in neuronal cultures exposed to glutamate . Key methodological approaches include Fura-2 calcium imaging (IC₅₀ = 37.25 µM for glutamate-induced [Ca²⁺]i elevation) and viability assays (e.g., MTT) to quantify dose-dependent effects .
Q. What experimental models are suitable for studying this compound’s neuroprotective effects?
In vitro models include primary rat cortical neurons treated with glutamate (100–200 µM) to simulate excitotoxicity. This compound (50–200 µM) pre-treatment reduces apoptotic markers (e.g., caspase-3) and rescues synaptic density, as quantified via VGAT immunostaining in GABAergic synapses . In vivo ischemic models (e.g., middle cerebral artery occlusion) may use this compound infusion (100 µM) to assess neuronal survival post-ischemia .
Q. How should this compound be prepared and stored to ensure stability in experiments?
this compound trifluoroacetate (CAS 261969-05-5) is soluble in DMSO (12.5 mg/mL) but hygroscopic; prepare fresh stock solutions in anhydrous DMSO and aliquot to avoid repeated freeze-thaw cycles. Store lyophilized powder at -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual role as a Ca²⁺ channel blocker and [Ca²⁺]i simulator?
this compound’s apparent paradox arises from its context-dependent interaction with CaM and ion channels. For example, in hippocampal neurons, this compound blocks voltage-gated Ca²⁺ channels (IC₅₀ = 44.78 µM) but activates CaM-dependent phosphodiesterases, indirectly elevating cAMP. To dissect these effects:
- Use CaM inhibitors (e.g., W-7) or adenylate cyclase inhibitors (e.g., SQ22536, 20 µM) to isolate pathways .
- Combine patch-clamp electrophysiology with FRET-based Ca²⁺ sensors for real-time [Ca²⁺]i and channel activity monitoring .
Q. What strategies optimize this compound dosing in combinatorial therapies for neurodegenerative diseases?
Synergistic approaches involve co-administering this compound with adenosine A2A receptor agonists (e.g., CGS21680, 30 nM) to enhance GABAergic synapse recovery. Dose-response matrices (e.g., 50–200 µM this compound + 10–50 nM CGS21680) and longitudinal viability assays (7–14 days) are critical to identify non-toxic, efficacious ranges .
Q. How can researchers address variability in this compound’s efficacy across cell types?
Variability may stem from differences in CaM isoform expression or Ca²⁺ buffering capacity. Mitigation strategies include:
- Profiling CaM and calbindin-D28k levels via Western blot .
- Using cell-permeable Ca²⁺ chelators (e.g., BAPTA-AM) as controls to distinguish this compound-specific effects .
Q. Methodological Tables
Table 1: Key Parameters for this compound in Neuronal Studies
Table 2: Frameworks for Designing this compound Studies
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63)/t31-,32-,33-,34-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFGXCPBIYSPH-FFIZALLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N10O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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